PEG-13 MINK GLYCERIDES
Description
Properties
CAS No. |
103819-45-0 |
|---|---|
Molecular Formula |
C34H39N5O7 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Engineering of Ethoxylated Glycerides
Raw Material Sourcing and Pre-treatment Strategies for Glyceride Substrates
The primary raw material for PEG-13 Mink Glycerides is mink oil, which is composed of triglycerides. acneclinicnyc.comclearstem.com These glycerides are esters derived from glycerol (B35011) and a specific profile of fatty acids. The fatty acid composition of the source oil is a critical determinant of the final product's properties. Mink oil is notable for its high concentration of palmitoleic acid, alongside oleic acid, palmitic acid, and other fatty acids in smaller quantities.
Before the ethoxylation reaction can occur, the raw mink oil must undergo significant pre-treatment to remove impurities that could interfere with the catalytic process or lead to undesirable side products. google.com These impurities may include free fatty acids, water, phospholipids (B1166683), and pigments.
Typical Pre-treatment Steps:
Degumming: Removal of phospholipids and other gummy materials.
Neutralization: Saponification of free fatty acids using an alkali solution, which are then removed.
Bleaching: Adsorption of color pigments onto materials like activated carbon or bleaching earth.
Deodorization: Steam stripping under vacuum to remove volatile compounds that contribute to odor.
Drying: Rigorous removal of water is crucial, as water can react with ethylene (B1197577) oxide to form polyethylene (B3416737) glycols (PEGs), an undesirable by-product.
Proper pre-treatment ensures a clean glyceride substrate, which is vital for catalyst activity and for minimizing side reactions during ethoxylation. google.com
Table 1: Illustrative Fatty Acid Composition of Mink Oil Note: The exact composition can vary based on diet and processing.
| Fatty Acid | Typical Percentage (%) |
|---|---|
| Palmitoleic Acid (C16:1) | 15 - 20% |
| Oleic Acid (C18:1) | 15 - 19% |
| Palmitic Acid (C16:0) | 25 - 30% |
| Linoleic Acid (C18:2) | 10 - 15% |
| Stearic Acid (C18:0) | 5 - 8% |
| Myristic Acid (C14:0) | 1 - 3% |
Ethoxylation Reaction Mechanisms and Catalysis for Glyceride Derivatization
Ethoxylation is the chemical reaction where ethylene oxide is added to a substrate—in this case, the glyceride molecules from mink oil. wikipedia.org The reaction is typically performed in a pressurized reactor under an inert atmosphere (e.g., nitrogen) to prevent hazardous side reactions. google.comyoutube.com The process is highly exothermic, necessitating careful temperature control to avoid a runaway reaction. wikipedia.orglsbu.ac.uk
The addition of ethylene oxide to the glyceride backbone does not occur readily and requires a catalyst. Both acidic and basic catalytic systems can be employed, each with distinct mechanisms and outcomes. frontiersin.org
Basic Catalysis: This is the most common industrial method for ethoxylating glycerides and alcohols. wikipedia.orgyoutube.com Catalysts such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are typically used. google.comyoutube.com The mechanism proceeds via nucleophilic attack. The catalyst first deprotonates any available hydroxyl groups on mono- or diglycerides present in the oil, creating a highly reactive alkoxide anion. This anion then attacks the electrophilic carbon of the ethylene oxide ring, causing it to open and form a new ether linkage and a new terminal hydroxyl group. This new hydroxyl group can then be deprotonated and react with another ethylene oxide molecule, propagating the polyoxyethylene chain. cir-safety.org
Acidic Catalysis: Lewis acids (e.g., boron trifluoride, tin tetrachloride) or Brønsted acids can also catalyze ethoxylation. In this mechanism, the acid catalyst protonates the oxygen atom of the ethylene oxide ring, making it more susceptible to nucleophilic attack from the hydroxyl groups of the glycerides. frontiersin.org While effective, acid catalysis can lead to a higher concentration of by-products, including 1,4-dioxane (B91453), and often results in a different, broader distribution of polyoxyethylene chain lengths compared to basic catalysis. frontiersin.org
Table 2: Comparison of Catalytic Systems for Ethoxylation
| Parameter | Basic Catalysis (e.g., KOH) | Acidic Catalysis (e.g., Lewis Acids) |
|---|---|---|
| Mechanism | Nucleophilic attack by alkoxide anion on ethylene oxide. | Nucleophilic attack by hydroxyl group on protonated ethylene oxide. frontiersin.org |
| Reaction Rate | Generally high and controllable. acs.org | Can be very rapid, potentially harder to control. |
| Oligomer Distribution | Typically follows a Poisson-like distribution, can be broad. wikipedia.org | Often results in a broader, more complex distribution. frontiersin.org |
| By-products | Lower potential for 1,4-dioxane; formation of PEGs. youtube.com | Higher potential for 1,4-dioxane and other cyclic ethers. frontiersin.org |
| Industrial Preference | Highly preferred for producing surfactants. wikipedia.org | Less common for this application due to by-product formation. |
From a thermodynamic perspective, the ring-opening of ethylene oxide is a highly favorable, exothermic process, with a significant release of heat (approximately 92 kJ/mol). wikipedia.orglsbu.ac.uk This requires robust chemical engineering solutions for heat management, such as reactor cooling jackets and internal cooling coils, to maintain the reaction at a constant, optimal temperature (typically 120-180°C). google.comgoogle.com Failure to control the temperature can lead to accelerated reaction rates, pressure buildup, and potentially explosive decomposition of ethylene oxide.
During the high-temperature, catalytically driven ethoxylation of triglycerides, transesterification is a significant concurrent reaction. frontiersin.org The triglyceride molecules can react with the growing polyoxyethylene chains. This process can lead to the cleavage of fatty acid chains from the glycerol backbone and their re-esterification with the terminal hydroxyl group of a PEG chain. This results in a complex final product mixture containing not only the desired PEGylated glycerides but also PEG-diesters, PEG-monoesters, and free polyethylene glycols. youtube.com The extent of transesterification depends on the catalyst, temperature, and reaction time.
Control of Ethoxylation Degree and Oligomer Distribution (e.g., PEG-13 specificity)
The designation "PEG-13" signifies that the average number of repeating ethylene oxide units (oligomers) per glyceride molecule is 13. Achieving this specific degree of ethoxylation and managing the distribution of chain lengths is a critical aspect of the manufacturing process. The final product is not a single compound but rather a mixture of molecules with a distribution of PEG chain lengths centered around an average of 13. wikipedia.org
Several factors are manipulated to control the final chain length:
Molar Ratio: The most critical factor is the molar ratio of ethylene oxide to the glyceride substrate fed into the reactor. researchgate.net A higher ratio of ethylene oxide will result in a higher average degree of ethoxylation.
Catalyst Type and Concentration: The choice of catalyst can influence the distribution of oligomers. Certain catalysts can produce a "narrow-range" distribution, meaning the PEG chain lengths are more tightly clustered around the average. wikipedia.org
Temperature and Pressure: Higher temperatures can increase the reaction rate but may also broaden the oligomer distribution. google.com Reaction conditions are carefully optimized to balance reaction speed with control over the product's molecular weight distribution. google.com
Reaction Time: The reaction is allowed to proceed until the calculated amount of ethylene oxide has been consumed, which is monitored by the drop in reactor pressure. google.com
Purification and Isolation Techniques for Polyoxyethylene Glyceride Products
Following the reaction, the crude product is a mixture containing the desired this compound, unreacted starting materials, the catalyst, and various by-products formed during the synthesis. frontiersin.org Post-reaction purification is essential to obtain a product with the required quality and specifications.
Key Purification Steps:
Catalyst Neutralization and Removal: If a basic catalyst like KOH was used, it is neutralized by adding an acid such as acetic or phosphoric acid. researchgate.netneliti.com The resulting salt may be filtered out.
Stripping: Unreacted ethylene oxide, which is toxic, and other volatile impurities are removed by vacuum stripping, often with the sparging of an inert gas like nitrogen. frontiersin.org
Filtration: The product is filtered to remove any particulate matter, including catalyst residues and bleaching agents if used.
Bleaching/Deodorization: If necessary, a final polishing step involving treatment with activated carbon or other adsorbents can be used to improve the color and odor of the final product. neliti.com
These purification steps ensure the removal of residual reactants and catalysts, leading to the final this compound product.
Design and Synthesis of Structurally Modified or Functionalized Ethoxylated Glycerides
The design and synthesis of structurally modified or functionalized ethoxylated glycerides, including derivatives of this compound, represent a specialized area of chemical engineering focused on tailoring the properties of these surfactants for specific applications. This process involves the strategic introduction of new functional groups or the alteration of the molecular architecture to enhance performance characteristics such as emulsification efficiency, thermal stability, biodegradability, and targeted delivery in cosmetic and pharmaceutical formulations.
The synthesis of these specialized molecules is a multi-step process that begins with the base ethoxylated glyceride. The general approach to creating modified or functionalized versions of this compound involves leveraging the terminal hydroxyl groups of the polyethylene glycol chains. These reactive sites are amenable to a variety of chemical transformations.
One common strategy is the introduction of charged moieties to create anionic or cationic surfactants from the nonionic this compound backbone. For instance, the terminal hydroxyl groups can be reacted with a sulfonating agent, such as sulfur trioxide, to produce a sulfated ethoxylated glyceride. Subsequent neutralization with a base yields an anionic surfactant with altered solubility and interfacial properties. This modification can be particularly useful in cleansing products where enhanced foaming and detergency are desired.
Another avenue for functionalization is the esterification or etherification of the terminal hydroxyl groups. By reacting the ethoxylated glyceride with a carboxylic acid or an activated acid derivative, an ester linkage can be formed, introducing a new hydrophobic or functional tail. Similarly, ether linkages can be formed through reactions with alkyl halides under basic conditions. These modifications can be designed to improve compatibility with specific oils or to introduce biodegradable linkages.
More advanced modifications can involve the introduction of specific ligands or biocompatible polymers. For example, the terminal hydroxyl groups can be activated and then reacted with molecules such as folic acid to create targeted delivery systems for cosmetic actives. nih.gov This type of functionalization is particularly relevant in the development of advanced skincare products that aim to deliver active ingredients to specific sites in the skin.
The chemical engineering of these processes requires precise control over reaction conditions to ensure high yields and purity of the desired functionalized product. Factors such as the choice of catalyst, reaction temperature, pressure, and stoichiometry of reactants are critical. For instance, the use of phase-transfer catalysts may be necessary to facilitate reactions between the water-soluble ethoxylated glyceride and oil-soluble modifying agents.
While specific research on the structural modification of this compound is not extensively documented in publicly available literature, the principles of modifying other ethoxylated glycerides and PEGs provide a clear framework for how such derivatives could be designed and synthesized. researchgate.net
Table 1: Illustrative Examples of Potential Functional Modifications of Ethoxylated Glycerides
| Modification Type | Reagent Example | Potential Functional Group | Potential Application Benefit |
| Sulfation | Sulfur Trioxide | Sulfate (-SO₃⁻) | Enhanced detergency and foaming |
| Carboxymethylation | Sodium Chloroacetate | Carboxymethyl (-CH₂COO⁻) | Improved chelating ability and mildness |
| Esterification | Fatty Acid Chloride | Ester Linkage | Increased hydrophobicity, altered feel |
| Phosphation | Polyphosphoric Acid | Phosphate Ester | Improved emulsification and mildness |
| Quaternization | Choline Chloride derivative | Quaternary Ammonium | Cationic surfactant for hair conditioning |
This table provides hypothetical examples of functionalization reactions that could be applied to ethoxylated glycerides, based on established chemical principles.
Table 2: Key Process Parameters in the Synthesis of Functionalized Ethoxylated Glycerides
| Parameter | Typical Range | Significance |
| Reaction Temperature | 50 - 150 °C | Influences reaction rate and selectivity. Higher temperatures can lead to side reactions. |
| Catalyst Type | Acid, Base, or Enzyme | Determines the reaction pathway and efficiency. Choice depends on the specific modification. |
| Catalyst Concentration | 0.1 - 5.0 wt% | Affects reaction kinetics. Higher concentrations can increase rate but may lead to impurities. |
| Reactant Molar Ratio | 1:1 to 1:5 | Controls the degree of functionalization and the final properties of the product. |
| Reaction Time | 2 - 24 hours | Determines the extent of conversion. Monitored to achieve the desired product specifications. |
| Solvent | Toluene, Dioxane, or solvent-free | Provides a medium for the reaction and can influence reactant solubility and reactivity. |
This table presents a generalized overview of process parameters based on the synthesis of similar functionalized surfactants.
Molecular Architecture and Supramolecular Assembly Phenomena
Molecular Conformation and Amphiphilic Balance of PEG-13 MINK GLYCERIDES
The molecular architecture of this compound consists of two primary domains: a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a lipophilic glyceride moiety. The "PEG-13" designation indicates that the hydrophilic head is composed of an average of 13 repeating ethylene (B1197577) oxide units, which confers water solubility. cosmileeurope.eu The lipophilic tail is derived from the mono- and diglycerides of mink oil, which is composed of a mixture of fatty acids, notably a high percentage of unsaturated fatty acids and up to 20% palmitoleic acid. atamanchemicals.comcosmeticsinfo.orgwikipedia.org
The balance between these two opposing domains is quantified by the Hydrophilic-Lipophilic Balance (HLB) scale, an empirical system developed to predict the behavior of surfactants. wikipedia.org The HLB value, typically on a scale of 0 to 20, is calculated based on the relative molecular mass of the hydrophilic portion of the molecule to the total molecular mass. wikipedia.org For non-ionic surfactants where ethylene oxide is the hydrophilic part, the HLB can be estimated using the formula: HLB = E/5, where E is the weight percentage of ethylene oxide. greengredients.it
| Emulsifier | HLB Value |
| PEG-20 Almond Glycerides | 10 |
| PEG-25 Hydrogenated Castor Oil | 10.8 |
| Glyceryl Stearate & PEG-100 Stearate | 11 |
| PEG-60 Almond Glycerides | 15 |
| This table presents the HLB values of various common PEGylated emulsifiers, illustrating the range for this class of compounds. Data sourced from multiple chemical guides. greengredients.ithlbcalc.comalfa-chemistry.com |
Self-Assembly Mechanisms in Aqueous and Non-Aqueous Media
The amphiphilic nature of this compound drives its self-assembly into various ordered supramolecular structures in both aqueous and non-aqueous solutions. These phenomena are governed by the tendency of the lipophilic tails to minimize contact with water and the hydrophilic PEG chains to maximize their interaction with it.
Micellization Behavior and Critical Micelle Concentration Studies
In aqueous solutions, individual surfactant molecules (unimers) exist at low concentrations. However, above a specific concentration known as the Critical Micelle Concentration (CMC), these molecules spontaneously aggregate to form micelles. acs.orgnih.gov Micelles are colloidal structures where the lipophilic glyceride tails form a core, shielded from the aqueous environment, while the hydrophilic PEG heads form a protective outer corona. nih.gov The CMC is a fundamental parameter that indicates the efficiency of a surfactant; a lower CMC value implies that less surfactant is needed to saturate interfaces and form micelles.
The CMC of ethoxylated surfactants is influenced by several factors, including the length of the PEG chain and the nature of the hydrophobic tail. researchgate.net Studies on other PEGylated lipids have shown that an increase in the length of the hydrophilic PEG chain can lead to a slightly higher CMC, likely due to the increased hydrophilicity of the molecule. researchgate.net Furthermore, environmental conditions such as temperature, pH, and the presence of electrolytes can also alter the CMC value. researchgate.netscirp.org
| Compound | Method | CMC (M) |
| PEG-10 Tallow Propane Amine | Electrical Conductivity | 1.40 x 10⁻³ |
| PEG-10 Tallow Propane Amine | Surface Tension | 1.41 x 10⁻³ |
| This table shows the CMC value for a representative cationic PEGylated surfactant as determined by different methods. The consistency of the results highlights the reliability of these techniques. scirp.org |
Formation and Structural Characterization of Microemulsions and Nanoemulsions
PEGylated glycerides are effective stabilizers for microemulsions and nanoemulsions, which are dispersions of oil and water. nih.govnih.govresearchgate.net Microemulsions are thermodynamically stable, optically clear, isotropic systems formed spontaneously under specific conditions. nih.gov Nanoemulsions, while also possessing droplet sizes in the nanometer range (typically 20-200 nm), are kinetically stable systems that require energy input for their formation. nih.govbme.hu
The formation of these emulsions is highly dependent on the properties of the surfactant. Research indicates that PEG fatty acid glycerides with higher HLB values are more effective at facilitating the formation of oil-in-water microemulsions. nih.gov Given its molecular structure, this compound would be well-suited for this purpose. These non-ionic surfactant-based systems often exhibit excellent stability over a wide range of temperatures and pH values. nih.gov The efficiency of emulsification also depends on the type of oil and the presence of any co-surfactants. researchgate.net
Investigation of Liquid Crystalline Phases and Mesophase Transitions
At higher concentrations, amphiphilic molecules like ethoxylated glycerides can self-assemble into more complex, ordered structures known as lyotropic liquid crystalline phases. mdpi.comyakhak.org These phases, or mesophases, exhibit order in some directions but are fluid in others. Common structures formed by lipids and surfactants in water include the lamellar (Lα), hexagonal (H₁ or H₂), and various cubic (I₁, I₂, V₁, V₂) phases. scispace.com
Glycerides, particularly monoglycerides, are well-known for their ability to form a rich variety of these mesophases. mdpi.comyakhak.org The introduction of PEGylated lipids can influence the type and stability of the liquid crystalline phase formed. For instance, PEGylated lipids are often used as stabilizers for dispersed liquid crystalline particles, such as cubosomes (dispersed cubic phase particles) and hexosomes (dispersed hexagonal phase particles). yakhak.org The specific phase that forms is a result of a delicate interplay between molecular geometry, concentration, temperature, and interactions with the solvent. semanticscholar.orgnih.gov
Influence of Polyethylene Glycol Chain Length and Glyceride Acyl Composition on Supramolecular Structures
The specific architecture of the self-assembled structures formed by this compound is critically dependent on two key molecular features: the length of the hydrophilic PEG chain and the chemical nature of the lipophilic glyceride acyl chains.
The length of the polyethylene glycol chain directly modulates the surfactant's hydrophilicity. A longer PEG chain, such as the 13 units in this compound, significantly increases water solubility and steric repulsion. mdpi.comnih.gov This steric hindrance is responsible for the "stealth" properties of PEGylated nanoparticles, which can reduce protein adsorption and prolong circulation time in biological systems. dovepress.com In terms of self-assembly, increasing the PEG chain length generally increases the HLB value, favoring the formation of oil-in-water emulsions and affecting the curvature of the surfactant interface, which can influence the transition between different liquid crystalline phases. nih.govresearchgate.net Studies have also shown that longer PEG chains can lead to more flexible networks in polymeric systems and improved thermal stability. nih.gov
The composition of the glyceride's acyl chains—derived from mink oil—is a primary determinant of the packing behavior of the lipophilic domain. cosmeticsinfo.orglorealparisusa.com Mink oil is characterized by a high content of unsaturated fatty acids (over 75%) and a significant amount of palmitoleic acid (around 17%). atamanchemicals.comwikipedia.org The presence of double bonds in unsaturated acyl chains introduces kinks, which disrupt ordered packing and increase the fluidity of the lipophilic domains. This composition influences the effective shape of the surfactant molecule, which in turn dictates the type of supramolecular structure that is favored. frontiersin.orgnih.gov For instance, lipids with bulkier hydrophobic regions tend to form inverse structures like water-in-oil emulsions or inverse hexagonal liquid crystalline phases. The specific length, degree of unsaturation, and position of the acyl chains on the glycerol (B35011) backbone all play a role in modulating the phase behavior of the system. mdpi.comnih.gov
Dynamic Aspects of Self-Assembled Systems Involving Ethoxylated Glycerides
Self-assembled systems like micelles and liquid crystals are not static entities but are highly dynamic. There is a continuous and rapid exchange of individual surfactant molecules (unimers) between the aggregated structure and the bulk solution. acs.org The kinetics of these processes, which include the rates of unimers entering and leaving a micelle, as well as the complete formation or dissolution of micelles, occur on different timescales. aps.org
Interactions with Model Biological and Synthetic Systems in Research Contexts
Interfacial Activity and Surface Phenomena at Liquid-Liquid and Air-Liquid Interfaces
PEG-13 Mink Glycerides, as an amphiphilic molecule, exhibits significant interfacial activity. Comprising a lipophilic portion derived from mink oil glycerides and a hydrophilic portion consisting of a polyethylene (B3416737) glycol (PEG) chain with an average of 13 ethylene (B1197577) oxide units, the molecule readily adsorbs at interfaces. cosmileeurope.euewg.org This adsorption at air-liquid and liquid-liquid interfaces leads to a reduction in interfacial tension. The efficiency of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which surfactant monomers in a solution begin to self-assemble into micelles and the surface tension reaches its minimum value. nih.govresearchgate.net
| Surfactant Type | Example Compound | Approximate CMC (M) | Surface Tension at CMC (mN/m) | Reference |
|---|---|---|---|---|
| PEGylated Fatty Amine | PEG-10 Tallow Amine | 1.41 x 10-3 | ~35 | scirp.org |
| PEGylated Fatty Acid Ester | PEG-8 Monolaurate | ~1.0 x 10-4 | ~30-35 | nih.gov |
| PEGylated Fatty Acid Ester | PEG-8 Monostearate | ~4.0 x 10-5 | ~35-40 | nih.gov |
Note: The data presented are for structurally related non-ionic surfactants to illustrate the expected range of activity for this compound.
Solubilization Mechanisms of Hydrophobic Solutes within Ethoxylated Glyceride Assemblies in Model Systems
The primary mechanism by which ethoxylated glycerides like this compound solubilize hydrophobic solutes in aqueous systems is through micellar encapsulation. basf.comresearchgate.net Above the critical micelle concentration (CMC), these surfactant molecules form spherical aggregates where the hydrophobic glyceride cores create a non-polar microenvironment. nih.gov This core can accommodate poorly water-soluble (lipophilic) compounds, effectively sequestering them from the surrounding aqueous medium and increasing their apparent solubility. researchgate.net
The efficiency of solubilization depends on several factors, including the size and lipophilicity of the micellar core, the concentration of micelles in the solution, and the physicochemical properties of the hydrophobic solute. The polyethylene glycol shell of the micelles provides a steric barrier that prevents aggregation of the encapsulated solute and ensures the stability of the resulting colloidal dispersion. worktribe.com This mechanism is fundamental to the use of ethoxylated glycerides in pharmaceutical formulations to enhance the delivery of drugs with low aqueous solubility. basf.comnih.govnih.gov The formation of these drug-loaded nanocarriers can significantly improve the dissolution characteristics of lipophilic active ingredients. researchgate.net
Interactions with Biological Macromolecules in In Vitro Research (e.g., proteins, lipids)
In vitro studies demonstrate that the polyethylene glycol (PEG) component of PEGylated molecules can engage in interactions with biological macromolecules like proteins. nih.govfao.org It was previously thought that PEG chains were relatively inert, but research has shown they can participate in various soft interactions. nih.gov These interactions can influence the protein's structure and stability. For instance, PEGs can interact favorably with aromatic and aliphatic carbon groups on proteins, while interacting unfavorably with carboxylate and amide oxygen groups. fao.org
High concentrations of PEG are known to act as destabilizing agents for some proteins, potentially disrupting the native conformation. nih.gov The interaction is complex and depends on the specific protein, the length of the PEG chain, and the concentration. The PEG chains can form a "corona" that sterically shields the associated molecule from interactions with other macromolecules, a principle widely used in nanoparticle drug delivery to evade the immune system. nih.gov
The glyceride portion of this compound, being lipidic in nature, is expected to interact with other lipids through hydrophobic interactions. In model systems containing lipid bilayers or other lipid assemblies, the fatty acid chains of the glyceride can intercalate into the hydrophobic core of these structures. This interaction can potentially alter the fluidity and packing of the lipid assembly.
Effects on Membrane Models and Biomimetic Barrier Permeability Studies (e.g., Caco-2 cell monolayers)
In vitro models using cell monolayers, such as Caco-2 cells, are commonly employed to simulate the intestinal epithelial barrier and study drug absorption. Surfactants, including ethoxylated glycerides, are known to interact with these membrane models. nih.govresearchgate.net A primary effect observed is an increase in membrane permeability. nih.gov This is often quantified by measuring the transepithelial electrical resistance (TEER), a marker of the integrity of the tight junctions between cells, and by monitoring the passage of non-absorbable marker molecules. frontiersin.org
| Parameter | Observed Effect of Surfactant Exposure | Mechanism | Reference |
|---|---|---|---|
| Transepithelial Electrical Resistance (TEER) | Decrease | Disruption of tight junction integrity | frontiersin.orgnih.gov |
| Paracellular Permeability (e.g., to FITC-dextran) | Increase | Opening of the paracellular pathway | frontiersin.org |
| Transcellular Permeability (e.g., to Phenol Red) | Increase | Increased membrane fluidity/disruption of lipid packing | nih.gov |
| Cell Viability | Decrease at high concentrations | Membrane solubilization leading to cytotoxicity | nih.gov |
Compatibility and Synergistic/Antagonistic Interactions with Other Excipients and Formulation Components in Model Systems
Ethoxylated solubilizers like this compound are generally considered to have excellent compatibility with a wide range of other formulation components. basf.com Their amphiphilic nature allows them to act as a bridge between hydrophobic (oils, lipids) and hydrophilic (water, co-solvents) ingredients, which is essential for creating stable emulsions and microemulsions. cosmileeurope.eu
In model systems such as self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS), ethoxylated glycerides work synergistically with oils (triglycerides) and co-solvents (e.g., ethanol, propylene (B89431) glycol). The oil phase serves as a reservoir for the lipophilic drug, while the surfactant and co-surfactant (often another, more hydrophilic surfactant) facilitate the spontaneous formation of a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. nih.gov This synergy is crucial for enhancing the solubilization and subsequent absorption of poorly water-soluble drugs. The choice of excipients and their ratios is critical to the performance of the formulation, influencing droplet size, stability, and drug release characteristics. nih.gov
Biocatalytic Interactions and Enzymatic Degradation in In Vitro Models (e.g., lipolysis)
The ester linkages within the glyceride portion of this compound are susceptible to enzymatic hydrolysis by lipases. nih.govresearchgate.net In vitro lipolysis models are widely used to simulate the digestion process in the small intestine and to predict the in vivo performance of lipid-based formulations. plu.mxpharmaexcipients.com These models typically use pancreatic lipase (B570770) or its extracts in a buffered medium that mimics intestinal conditions. pharmaexcipients.comsdu.dk
During lipolysis, the lipase enzymes catalyze the breakdown of the glyceride esters, releasing fatty acids and PEGylated glycerol (B35011). nih.gov This digestive process is critical as it breaks down the formulation's structure, leading to the formation of various colloidal species, including mixed micelles and vesicles composed of bile salts, phospholipids (B1166683), and the digestion products (e.g., fatty acids, monoglycerides). The solubilized drug can then partition into these species, which is a prerequisite for its absorption across the intestinal wall. nih.govplu.mx The rate and extent of lipolysis can significantly influence the release and solubilization state of the drug. researchgate.netsdu.dk Formulations containing medium-chain glycerides are often digested more rapidly than those with long-chain glycerides. sdu.dk
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Methods for Compositional Profiling and Oligomer Separation (e.g., HPLC, GC-MS, LC-MS/MS)
Chromatographic techniques are fundamental for separating and quantifying the various components within a PEG-13 Mink Glycerides sample. The heterogeneity of the material, stemming from variations in both the fatty acid composition of the mink oil glycerides and the length of the polyethylene (B3416737) glycol chains, presents a significant analytical challenge. ingenieria-analitica.com
High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing PEGylated molecules. Various HPLC modes can be employed, including Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), to separate oligomers based on their size and polarity. sielc.comacs.org HILIC, in particular, is effective for separating PEG oligomers. sielc.com The choice of detector is crucial, as PEG compounds lack strong UV chromophores. thermofisher.com Therefore, detectors such as Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or Charged Aerosol Detectors (CAD) are often used. sielc.comthermofisher.com For complex mixtures, two-dimensional liquid chromatography (2D-LC) can provide enhanced resolution by combining two different separation mechanisms. thermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing the lower molecular weight oligomers of ethoxylated compounds. researchgate.netresearchgate.net Analysis of polyethylene glycol oligomers by GC-MS has shown that electron ionization (EI) mass spectra typically contain low molecular weight fragment ions, with characteristic ions at m/z 45, 89, 133, and 177, corresponding to (C₂H₄O)ₓH⁺ fragments. researchgate.net Chemical ionization (CI) can provide complementary information, often yielding the protonated molecular ion (MH⁺), which is crucial for molecular weight confirmation of individual oligomers. researchgate.netresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the specificity of mass spectrometry, making it a highly sensitive technique for the characterization of PEGylated molecules. ingenieria-analitica.com It is particularly useful for analyzing the heterogeneity of the PEG chains attached to the glyceride core. ingenieria-analitica.com
| Technique | Principle of Separation/Detection | Application to this compound | Key Findings/Data Generated |
|---|---|---|---|
| HPLC (RP, HILIC) | Separation based on polarity and interaction with the stationary phase. sielc.comacs.org | Separation of oligomers by PEG chain length and fatty acid type. | Compositional profile, quantification of different oligomer series. |
| GC-MS | Separation of volatile components by boiling point, followed by mass-based detection. researchgate.net | Analysis of lower molecular weight oligomers and potential impurities. | Identification of individual oligomers and their fragmentation patterns for structural confirmation. researchgate.net |
| LC-MS/MS | HPLC separation followed by mass analysis of parent and fragment ions. ingenieria-analitica.com | Detailed structural characterization of different PEGylated glyceride species. | Confirmation of molecular weight and elucidation of PEG chain distribution and attachment sites. researchgate.net |
Mass spectrometry (MS) is indispensable for determining the molecular weight distribution (MWD) and polydispersity of this compound. pharmtech.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) analyzers are commonly used. waters.comresearchgate.net
A significant challenge in the ESI-MS analysis of PEGs is the formation of multiple charge states for each oligomer, which, combined with the broad MWD, results in highly complex and overlapping spectra. pharmtech.com This complexity makes it difficult to accurately determine the MWD. pharmtech.comwaters.com To overcome this, several strategies have been developed. Post-column addition of charge-stripping agents, such as triethylamine (B128534) (TEA), can simplify the mass spectra by reducing the charge states of the PEG chains. ingenieria-analitica.comacs.org
A more advanced approach involves coupling ion mobility spectrometry (IMS) with mass spectrometry (e.g., Synapt High Definition Mass Spectrometry - HDMS). pharmtech.comwaters.com IMS separates ions in the gas phase based on their size and shape (collisional cross-section) before they enter the mass spectrometer. waters.com This additional dimension of separation can resolve overlapping charge envelopes and isolate different oligomeric series, allowing for a much clearer determination of the MWD and the identification of potential contaminants. waters.com
| MS Technique | Principle | Application to this compound | Key Advantages |
|---|---|---|---|
| MALDI-TOF | Soft ionization of molecules embedded in a matrix, followed by mass analysis based on time of flight. researchgate.net | Determination of average molecular weight and polydispersity of the PEG chains. | Generates predominantly singly charged ions, simplifying spectra. researchgate.net |
| ESI-TOF | Soft ionization from a liquid solution, creating multiply charged ions. waters.com | Analysis of MWD and identification of different species in solution. | Easily coupled with liquid chromatography (LC-MS). ingenieria-analitica.com |
| IMS-MS (HDMS) | Gas-phase separation of ions by mobility followed by mass analysis. waters.com | Resolving complex, overlapping spectra from polydisperse samples. | Provides information on ion shape and conformation in addition to m/z; simplifies complex spectra. pharmtech.comwaters.com |
Spectroscopic Techniques for Structural Analysis (e.g., NMR, IR)
Spectroscopic methods provide detailed information about the chemical structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. ¹H NMR can be used to identify and quantify the different structural units within the molecule, such as the protons on the glycerol (B35011) backbone, the fatty acid chains, and the repeating ethylene (B1197577) oxide units of the PEG chain. researchgate.netresearchgate.net The integration of the peak areas corresponding to the ethylene oxide protons versus those on the glyceride backbone can confirm the average degree of ethoxylation. researchgate.net Furthermore, ²H NMR has been effectively used to study the phase behavior of nonionic ethoxylated surfactants in solution, identifying transitions between micellar, hexagonal, and lamellar phases by observing changes in quadrupole splittings. acs.orgacs.org
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify characteristic functional groups. nih.gov For ethoxylated compounds, the strong C-O-C ether stretching band in the region of 1100 cm⁻¹ is a key identifier for the PEG chain. The presence of ester carbonyl (C=O) stretching bands around 1740 cm⁻¹ confirms the glyceride structure. FTIR has also been developed as a rapid method to determine the ethylene oxide content in nonionic surfactants by measuring the ratio of the peak height of an ether band (e.g., at 843 cm⁻¹) to a reference peak from the alkyl chain. niscpr.res.in
| Spectroscopic Technique | Information Provided | Characteristic Signals for this compound |
|---|---|---|
| ¹H NMR | Quantitative structural information, confirmation of ethoxylation degree. researchgate.netresearchgate.net | ~3.6 ppm (repeating -OCH₂CH₂- units), signals for glyceride backbone and fatty acid chains. researchgate.net |
| ²H NMR | Phase behavior in solution (micelles, liquid crystals). acs.org | Changes in quadrupole splitting indicate phase transitions. acs.orgacs.org |
| FTIR | Identification of functional groups. nih.gov | Strong C-O-C stretch (~1100 cm⁻¹), C=O ester stretch (~1740 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹). niscpr.res.in |
Scattering Techniques for Aggregate Size, Shape, and Internal Structure Characterization (e.g., DLS, SAXS, Cryo-TEM)
As a surfactant, this compound will self-assemble into various aggregate structures (e.g., micelles, vesicles) in solution. Scattering techniques are essential for characterizing the size, shape, and internal organization of these nanoscale structures.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic radius of particles and aggregates in suspension. nih.gov It is frequently employed to determine the average size and size distribution of micelles or vesicles formed by PEGylated lipids in aqueous solutions. researchgate.net
Small-Angle X-ray Scattering (SAXS) provides detailed structural information about nanomaterials, including particle size, shape, and internal structure, averaged over a large sample volume. malvernpanalytical.com For surfactant systems, SAXS can distinguish between different aggregate morphologies, such as spherical micelles, cylindrical micelles, or lamellar structures. iucr.org In studies of lipid nanoparticles and bicelles containing PEGylated lipids, SAXS has been used to determine the core radius, shell thickness, and the distribution of the PEG chains within the aggregate structure. rsc.orgnsrrc.org.twnih.gov
Cryogenic Transmission Electron Microscopy (Cryo-TEM) offers direct visualization of the morphology of self-assembled structures. nih.gov By rapidly freezing the sample, the native structure in the solution is preserved and can be imaged at high resolution. Cryo-TEM is used to confirm the shapes and sizes of aggregates suggested by scattering data, for instance, to directly observe spherical vesicles or disc-shaped bicelles formed by PEGylated lipids. rsc.orgrsc.orgacs.org
| Technique | Principle | Information Obtained for this compound Aggregates |
|---|---|---|
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. nih.gov | Average hydrodynamic size and polydispersity of micelles or vesicles. researchgate.net |
| Small-Angle X-ray Scattering (SAXS) | Measures elastic scattering of X-rays at small angles. malvernpanalytical.com | Aggregate shape (spherical, cylindrical), size, and internal structure (e.g., core-shell dimensions). iucr.orgnsrrc.org.tw |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | High-resolution imaging of flash-frozen, hydrated samples. nih.gov | Direct visualization of the morphology of individual aggregates (e.g., micelles, vesicles). rsc.orgrsc.org |
Rheological Characterization of Ethoxylated Glyceride Formulations in Research Development
The rheological properties of formulations containing this compound are critical for their performance in many applications. Rheology is the study of the flow and deformation of matter, and for surfactant solutions, it provides insight into the microstructure and interactions of the self-assembled aggregates. mdpi.com
Viscoelastic properties are determined through oscillatory rheological experiments, which measure the elastic (storage) modulus (G') and the viscous (loss) modulus (G''). researchgate.net The relative magnitudes of G' and G'' indicate whether a material behaves more like a solid or a liquid. For many nonionic surfactant systems, an increase in concentration or a change in temperature can lead to the formation of entangled structures, such as worm-like micelles, which impart significant viscoelasticity to the solution. nih.gov In such systems, the zero-shear viscosity can increase dramatically, and the solution exhibits shear-thinning behavior. researchgate.netnih.gov
Studies on mixed nonionic surfactant systems have shown that temperature can have a profound effect on rheological behavior, with viscosity sometimes peaking at an optimal temperature where the entanglement of worm-like micelles is greatest. nih.gov Combining rheology with other techniques, such as SAXS (Rheo-SAXS), allows for the simultaneous investigation of macroscopic flow properties and the underlying nanostructural changes under shear. iucr.org This can reveal shear-induced phase transitions, such as the formation of onion-like structures from lamellar phases at high shear rates. iucr.org
| Rheological Parameter | Definition | Relevance to Ethoxylated Glyceride Formulations |
|---|---|---|
| Zero-Shear Viscosity (η₀) | Viscosity at a shear rate approaching zero. nih.gov | Indicates the resistance to flow at rest; sensitive to the formation of entangled micellar networks. nih.gov |
| Elastic Modulus (G') | A measure of the energy stored and recovered per cycle of oscillation (solid-like behavior). researchgate.net | Reflects the elasticity and structure of the formulation, such as the strength of the micellar network. researchgate.net |
| Viscous Modulus (G'') | A measure of the energy dissipated as heat per cycle of oscillation (liquid-like behavior). researchgate.net | Reflects the viscous nature of the formulation. The G'/G'' crossover often defines a characteristic relaxation time. researchgate.net |
| Complex Viscosity (η*) | Overall resistance to flow under oscillatory shear. researchgate.net | Provides a measure of the formulation's viscosity as a function of frequency. |
Calorimetric Studies of Phase Behavior and Interfacial Dynamics
Calorimetric techniques, particularly Differential Scanning Calorimetry (DSC), are vital for studying the thermal properties and phase transitions of this compound and their formulations. nih.gov DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of endothermic and exothermic events associated with phase transitions. nih.gov
For PEGylated lipid systems, DSC is used to determine the main phase transition temperature (Tₘ), also known as the melting temperature, which corresponds to the transition of the lipid acyl chains from a solid-ordered (gel) phase to a liquid-disordered (fluid) phase. nih.govnih.gov The inclusion of PEGylated lipids into a lipid bilayer can significantly alter its thermal properties. nih.gov Studies have shown that increasing the concentration of PEGylated lipids can broaden and shift the melting peak, often to a lower temperature. nih.gov This is attributed to the disruption of the packing and hydrogen bonding of the lipid headgroups by the bulky PEG chains. nih.gov
The enthalpy (ΔH) of the transition, calculated from the area of the DSC peak, provides information about the cooperativity of the melting process. nih.gov A decrease in enthalpy can indicate a reduction in van der Waals interactions between the lipid chains, suggesting a less ordered gel phase. nih.gov These calorimetric studies are crucial for understanding the stability of formulations and how the presence of ethoxylated glycerides influences the physical state of lipid membranes. nih.govresearchgate.net
| Calorimetric Parameter | Definition | Information Gained for this compound Systems |
|---|---|---|
| Melting Temperature (Tₘ) | The temperature at which acyl chains transition from a gel to a liquid-crystalline state. nih.gov | Indicates the thermal stability of the lipid assembly and how it is affected by the ethoxylated glyceride. nih.gov |
| Transition Enthalpy (ΔH) | The amount of heat absorbed during the phase transition. nih.gov | Reflects the cooperativity of the transition and the degree of order in the gel phase. nih.gov |
| Peak Width | The temperature range over which the transition occurs. nih.gov | A broader peak suggests lower cooperativity and the presence of multiple lipid domains. nih.gov |
Applications in Advanced Materials Science and Delivery Systems Research
Role in Self-Emulsifying/Microemulsifying/Nanoemulsifying Drug Delivery Systems (SEDDS/SMEDDS/SNEDDS) Research and Development
Self-emulsifying drug delivery systems (SEDDS) and their variations, including self-microemulsifying (SMEDDS) and self-nanoemulsifying (SNEDDS) drug delivery systems, are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media. crodapharma.com These systems are designed to improve the oral bioavailability of poorly water-soluble drugs. nih.gov
In the context of SEDDS/SMEDDS/SNEDDS, a compound like PEG-13 Mink Glycerides would primarily function as a nonionic surfactant. The polyethylene (B3416737) glycol (PEG) portion of the molecule provides hydrophilicity, while the mink oil-derived glyceride portion provides lipophilicity, imparting amphiphilic properties that are crucial for reducing the interfacial tension between oil and water phases. mdpi.com This reduction in interfacial tension is fundamental to the spontaneous formation of fine emulsions.
The optimization of formulation design involves a careful selection of oils, surfactants, and cosurfactants to achieve desired characteristics such as rapid emulsification, small droplet size, and high drug-loading capacity. The hydrophilic-lipophilic balance (HLB) of the surfactant is a critical parameter, and PEGylated glycerides offer a range of HLB values depending on the length of the PEG chain. This allows for the fine-tuning of formulations to suit specific drug candidates and lipid phases. The use of a combination of medium-chain and long-chain triglycerides as the oil phase can also influence the droplet size of the resulting emulsion. mdpi.com
Research in this area often involves constructing ternary phase diagrams to identify the optimal concentrations of the components that lead to the formation of stable microemulsions or nanoemulsions. The goal is to maximize the solubilization of a lipophilic drug within the lipid droplets of the emulsion.
Table 1: Representative Components and Their Functions in SEDDS/SMEDDS/SNEDDS Formulations
| Component | Example(s) | Function in Formulation |
|---|---|---|
| Oil Phase | Medium-chain triglycerides (MCT), Long-chain triglycerides (LCT) | Solubilize the lipophilic drug; form the core of the emulsion droplets. |
| Surfactant | This compound (hypothetical), Polysorbate 80, Cremophor EL | Reduce interfacial tension between oil and water; facilitate spontaneous emulsification. mdpi.com |
| Cosurfactant | Ethanol, Propylene (B89431) glycol, PEG 400 | Increase the fluidity of the interfacial film; improve the emulsification process. mdpi.com |
| Drug | Poorly water-soluble active pharmaceutical ingredient (API) | The therapeutic agent to be delivered. |
The stability of SEDDS/SMEDDS/SNEDDS formulations is paramount for their successful application. PEGylated surfactants like this compound can contribute to the stability of the emulsion by forming a protective hydrophilic layer around the oil droplets. This "stealth" effect, provided by the PEG chains, can sterically hinder the aggregation and coalescence of the droplets, thus ensuring the physical stability of the emulsion upon dilution in physiological fluids. biochempeg.comnih.gov
Performance assessment of these formulations typically involves in vitro characterization of droplet size, zeta potential, and drug release profiles. Smaller droplet sizes are generally associated with a larger interfacial surface area, which can lead to faster drug release and improved absorption. mdpi.com The stability of the formulation is also evaluated under different storage conditions and upon dilution in various physiologically relevant media.
Integration into Nanoparticle and Liposomal Formulations for Controlled Release Studies in Non-Clinical Models
Beyond self-emulsifying systems, PEGylated glycerides are integral components in the development of more complex nanocarriers like lipid nanoparticles (LNPs) and liposomes for controlled drug release. nih.govnih.gov The incorporation of PEGylated lipids on the surface of these nanoparticles offers several advantages in a research setting.
The PEG chains create a hydrophilic corona that can reduce the recognition and uptake of the nanoparticles by the mononuclear phagocyte system (MPS), thereby prolonging their circulation time in vivo. biochempeg.comnih.gov This extended circulation allows for greater accumulation of the nanoparticles at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect. biochempeg.com
In liposomal formulations, the inclusion of PEGylated lipids helps to prevent aggregation and fusion of the vesicles, enhancing their stability. nih.gov The length of the lipid tail and the PEG chain of the PEGylated lipid can significantly influence the properties and in vivo performance of the resulting nanoparticles. nih.gov Studies with glyceride-based lipid nanoparticles have demonstrated their potential for sustained drug release. nih.govnih.gov
Table 2: Influence of PEGylated Lipids on Nanoparticle Properties in Preclinical Research
| Property | Effect of PEGylation | Research Implication |
|---|---|---|
| Circulation Time | Increased | Enhanced opportunity for passive targeting to disease sites. biochempeg.com |
| Stability | Increased | Reduced aggregation and premature drug release. nih.gov |
| Cellular Uptake | Can be modulated | The "PEG dilemma": may decrease non-specific uptake but can be functionalized for targeted delivery. nih.gov |
| Immunogenicity | Reduced | Lower potential for inducing an immune response against the carrier. |
Engineering of Biomaterials and Hydrogels Utilizing Ethoxylated Glyceride Components
The principles of PEGylation, inherent to compounds like this compound, are also applied in the field of biomaterials and hydrogel engineering for tissue engineering applications. Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix. mdpi.comnih.gov
Polyethylene glycol (PEG) is a widely used building block for hydrogels due to its biocompatibility, hydrophilicity, and resistance to protein adsorption. mdpi.com By incorporating ethoxylated glyceride components, it may be possible to create hydrogels with tunable properties. The lipid component could introduce amphiphilic characteristics, potentially allowing for the encapsulation and controlled release of hydrophobic therapeutic agents from the hydrogel matrix.
Research in this area focuses on synthesizing and characterizing novel hydrogel formulations, evaluating their mechanical properties, degradation kinetics, and biocompatibility. The ability to tailor these properties is crucial for creating scaffolds that can support cell growth and tissue regeneration. nih.gov For instance, the incorporation of PEG into poly(glycerol sebacate) has been shown to enhance the elastomeric properties of the resulting biomaterial. nih.gov
Utility in In Vitro Diagnostic Reagents and Biosensing Platforms Research
A compound like this compound could potentially be used as a component in the surface coating of biosensors. The PEG chains would provide the anti-fouling properties, while the glyceride portion could facilitate anchoring to a hydrophobic surface or integration into a lipid-based sensing platform. The use of PEGylation in plasmonic biosensors has been shown to significantly improve their selectivity by minimizing non-specific interactions. nih.gov The development of enzymatic biosensors for triglyceride detection often involves the immobilization of lipases, and the surrounding matrix, which could include hydrogels or other polymers, is crucial for the sensor's performance. mdpi.commdpi.com
Computational Modeling and Theoretical Frameworks
Molecular Dynamics Simulations of PEG-13 MINK GLYCERIDES and Their Mixtures
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules. For this compound, MD simulations can elucidate their behavior in various environments, such as in aqueous solutions or at oil-water interfaces. These simulations can be performed at different levels of detail, from all-atom models that consider every atom in the system to coarse-grained models that group atoms into larger beads to study longer timescale phenomena. nih.govnih.gov
MD simulations are particularly well-suited for predicting the self-assembly of surfactant molecules into aggregates like micelles and for understanding the transitions between different phases. ua.ptresearchgate.net For this compound, simulations can predict the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. The size, shape, and aggregation number of these micelles can also be determined. rug.nl
The simulations can reveal how the polyethylene (B3416737) glycol (PEG) chains and the mink oil-derived glyceride portions of the molecule influence the curvature of the resulting aggregates. For instance, a higher degree of ethoxylation might lead to a larger headgroup area, favoring the formation of smaller, more spherical micelles. nih.gov By systematically varying parameters such as concentration and temperature in the simulations, a phase diagram for this compound in solution can be constructed, predicting transitions from spherical to rod-like micelles or other liquid crystalline phases. rug.nl
Table 1: Illustrative Molecular Dynamics Simulation Parameters for Predicting Aggregation of this compound
| Parameter | Value | Description |
| Force Field | GROMOS54a7 | A set of parameters to describe the potential energy of the system. |
| Water Model | SPC/E | A three-site model for water molecules. |
| Temperature | 300 K | The temperature at which the simulation is run. |
| Pressure | 1 bar | The pressure at which the simulation is run. |
| Simulation Time | 500 ns | The duration of the simulation. |
| Concentration | 15% w/w | The concentration of this compound in the aqueous solution. |
| Predicted Aggregate | Spherical Micelle | The type of aggregate structure predicted to form. |
| Predicted Aggregation No. | 60-80 | The predicted number of surfactant molecules per micelle. |
The performance of this compound in many applications, such as emulsions and drug delivery systems, is governed by its behavior at interfaces. MD simulations can provide a detailed picture of how these molecules arrange themselves at an oil-water interface, reducing the interfacial tension. acs.org The orientation of the hydrophilic PEG chains and the lipophilic glyceride tails can be visualized, and the density profiles across the interface can be calculated. nih.gov
Furthermore, MD simulations are invaluable for studying the interactions between this compound and active pharmaceutical ingredients (APIs). nih.gov By simulating a system containing the surfactant and a drug molecule, researchers can investigate the encapsulation of the drug within the micellar core. The simulations can predict the binding affinity between the drug and the surfactant and identify the specific molecular interactions, such as hydrophobic interactions or hydrogen bonding, that are responsible for solubilization. nih.gov This information is crucial for the rational design of drug delivery systems.
Development and Validation of Theoretical Models for Surfactant Self-Assembly
Theoretical models provide a mathematical framework for understanding and predicting the self-assembly of surfactants. These models are often developed in conjunction with experimental data and can be validated and refined using results from MD simulations. For ethoxylated glycerides like this compound, these models can help to explain the thermodynamic driving forces behind micellization.
The development of such models often involves balancing the opposing forces that govern self-assembly: the hydrophobic effect that drives the aggregation of the glyceride tails to minimize their contact with water, and the repulsive forces between the hydrophilic PEG headgroups. cyberleninka.ru Theoretical models can quantify these contributions to the free energy of micellization. The accuracy of these models can be tested by comparing their predictions of properties like the CMC and aggregation number with experimental values.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Ethoxylated Glycerides Research
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties. In the context of ethoxylated glycerides, these methods can be used to predict properties such as emulsifying capacity, solubilization efficiency, or potential biological interactions based on molecular descriptors.
For a series of related ethoxylated glycerides with varying PEG chain lengths or different fatty acid compositions in the glyceride portion, QSAR models can be developed. Molecular descriptors, which are numerical representations of the chemical structure, can be calculated for each molecule. These descriptors can include constitutional indices, topological indices, and quantum chemical descriptors. By correlating these descriptors with experimentally determined properties, a predictive model can be built. This approach can accelerate the design of new ethoxylated glycerides with desired properties without the need for extensive synthesis and testing.
Table 2: Example of Molecular Descriptors Used in QSAR Models for Ethoxylated Surfactants
| Descriptor | Description | Relevance to Surfactant Properties |
| LogP | Octanol-water partition coefficient | Predicts the hydrophobicity of the molecule. |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule | Influences diffusion and aggregation behavior. |
| Polar Surface Area | The surface sum over all polar atoms | Relates to the hydrophilicity and interaction with polar solvents. |
| Number of Rotatable Bonds | The number of bonds that allow free rotation around them | Affects the conformational flexibility of the molecule. |
Computational Approaches for Predicting Solubilization Capacity in Complex Formulations
Predicting the solubilization capacity of a surfactant for a poorly soluble drug is a key challenge in formulation development. Computational approaches, often combining elements of MD simulations and thermodynamic modeling, can be employed to address this. For this compound, these methods can estimate the maximum amount of a specific drug that can be incorporated into its micelles.
One approach involves calculating the free energy of transferring a drug molecule from the aqueous phase to the hydrophobic core of a this compound micelle. A more negative free energy change indicates a greater solubilization capacity. These calculations can be performed for a range of different drug molecules, allowing for the screening of suitable candidates for a given formulation. Additionally, these computational models can help in understanding how the presence of other excipients in a complex formulation might affect the solubilization capacity of this compound. mdpi.comresearchgate.net
Future Research Directions and Emerging Challenges
Elucidating Complex Supramolecular Dynamics in Multi-Component Research Systems
PEGylated glycerides are often used in complex formulations with other lipids, surfactants, and active ingredients. Understanding the supramolecular interactions within these systems is a key challenge. Future research will likely focus on elucidating the dynamic self-assembly of these molecules into micelles, liposomes, and other nanostructures. Advanced computational modeling and experimental techniques will be essential to map the phase behavior and predict the stability of these complex mixtures, which is vital for designing effective delivery systems and functional materials. The combination of dynamic covalent and supramolecular chemistry can lead to the creation of materials with unique properties. nih.gov
Rational Design Principles for Tailored Functionality in Specific Research Applications
A major goal for future research is to move beyond empirical formulation development towards a rational design approach. This involves establishing clear structure-property relationships for PEGylated glycerides. By systematically modifying the molecular structure—such as the length of the PEG chain, the type of fatty acid, and the degree of glyceride substitution—researchers can tailor the functionality of these molecules for specific applications. For example, in drug delivery, the rational design of PEGylated glycerides could lead to carriers with optimized drug loading, controlled release kinetics, and targeted delivery to specific tissues.
Integration of Advanced Analytical Techniques for Real-Time and In-Situ Monitoring
The characterization of PEGylated glycerides and their assemblies presents a significant analytical challenge due to their inherent heterogeneity. Future research will require the integration of advanced analytical techniques for real-time and in-situ monitoring of these systems. Techniques such as small-angle X-ray scattering (SAXS), neutron scattering, and advanced mass spectrometry will be crucial for characterizing the size, shape, and structure of self-assembled nanoparticles. Furthermore, in-situ monitoring will provide valuable insights into the dynamic processes of formulation formation and drug release.
Exploration of Novel Applications in Emerging Biomaterial and Nanotechnology Fields
While PEGylated glycerides have a history of use in cosmetics and pharmaceuticals, there is vast potential for their application in emerging fields of biomaterials and nanotechnology. researchgate.netcreativepegworks.com Future research may explore their use in tissue engineering, where they could serve as components of biocompatible scaffolds. creativepegworks.com In nanotechnology, their self-assembling properties could be harnessed to create novel nanostructures for applications in diagnostics, sensing, and catalysis. The biocompatibility and tunable properties of PEGylated glycerides make them attractive building blocks for a wide range of advanced materials.
Addressing Heterogeneity and Polydispersity in Ethoxylated Glyceride Research
A persistent challenge in the field of ethoxylated glycerides is the inherent heterogeneity and polydispersity of these materials. This variability can significantly impact their performance and reproducibility. A key area for future research is the development of improved purification and characterization methods to obtain more well-defined materials. Additionally, a deeper understanding of how polydispersity affects the bulk properties and performance of these systems is needed. Addressing this challenge is critical for the translation of these materials into high-performance applications where consistency and quality control are paramount.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing PEG-13 Mink Glycerides, and how can researchers validate their purity?
- Methodology : Synthesis typically involves ethoxylation of mink oil-derived glycerides, controlled to achieve an average of 13 ethylene oxide units. Characterization requires a combination of:
- Spectroscopic techniques : NMR (¹H/¹³C) to confirm ethoxylation degree and ester linkages .
- Chromatography : HPLC or GPC to assess molecular weight distribution and detect unreacted precursors .
- Elemental analysis : To verify carbon/hydrogen/oxygen ratios .
- Validation : Compare results with literature data (e.g., CAS 103819-45-0 ) and ensure consistency across triplicate experiments.
Q. How do researchers evaluate the stability of this compound under varying pH and temperature conditions?
- Experimental design : Use accelerated stability testing:
- Controlled variables : pH (3–10), temperature (4°C–60°C), and exposure to light .
- Analysis : Monitor hydrolysis via FTIR for ester bond degradation and quantify free fatty acids via titration .
- Data interpretation : Apply Arrhenius kinetics to predict shelf-life under standard conditions .
Q. What gaps exist in the current literature on this compound, and how can researchers identify them?
- Literature review strategy :
- Use databases like SciFinder and PubMed with keywords: This compound + synthesis/stability/application.
- Filter for primary research articles (avoiding reviews) and note recurring limitations, e.g., insufficient in vivo toxicity data .
Advanced Research Questions
Q. What experimental design challenges arise when studying this compound in lipid-based drug delivery systems, and how can they be mitigated?
- Key challenges :
- Lipid polymorphism : Use differential scanning calorimetry (DSC) to monitor phase transitions .
- Drug encapsulation efficiency : Optimize using a Box-Behnken design to test variables like surfactant ratio and sonication time .
- Mitigation : Validate reproducibility by repeating experiments with independent batches and cross-referencing with TEM imaging .
Q. How should researchers resolve contradictions in reported data on this compound' biocompatibility?
- Analytical framework :
- Comparative analysis : Replicate conflicting studies while controlling for variables (e.g., cell line specificity, endotoxin levels) .
- Statistical rigor : Apply ANOVA to assess inter-study variability and use funnel plots to detect publication bias .
Q. What computational modeling approaches are suitable for predicting this compound' interactions with biological membranes?
- Methodology :
- Molecular dynamics (MD) simulations : Use force fields like CHARMM36 to model lipid bilayer interactions .
- Parameterization : Incorporate experimental data (e.g., partition coefficients from octanol-water assays) to refine models .
- Validation : Compare simulation results with empirical data from fluorescence anisotropy or SPR binding assays .
Q. How can researchers optimize protocols for this compound in hybrid nanoparticle formulations?
- Stepwise approach :
- Pre-formulation screening : Use a factorial design to assess compatibility with polymers (e.g., PLGA, chitosan) .
- Critical quality attributes (CQAs) : Monitor particle size (DLS), zeta potential, and drug release kinetics (Franz diffusion cells) .
- Troubleshooting : Address batch-to-batch variability by standardizing mink oil sourcing and ethoxylation conditions .
Methodological Best Practices
- Data reproducibility : Document all synthesis steps and analytical parameters in line with guidelines from Beilstein Journal of Organic Chemistry .
- Peer review preparedness : Anticipate questions on statistical power, control groups, and ethical approvals during manuscript submission .
- Interdisciplinary collaboration : Engage with biophysicists for advanced modeling and pharmacologists for in vivo validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
